mPEG2-Propyne
Overview
Description
Methoxy polyethylene glycol-propyne, also known as 3-(2-(2-methoxyethoxy)ethoxy)prop-1-yne, is a compound with the molecular formula C8H14O3. It is a derivative of polyethylene glycol with a propyne group at one end. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Methoxy polyethylene glycol-propyne can be synthesized through several methods. One common synthetic route involves the reaction of methoxy polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through column chromatography to obtain the desired compound .
In industrial production, the synthesis of methoxy polyethylene glycol-propyne may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Methoxy polyethylene glycol-propyne undergoes various chemical reactions, including:
Oxidation: The propyne group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The propyne group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methoxy polyethylene glycol-propyne has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and copolymers.
Biology: In biological research, methoxy polyethylene glycol-propyne is used to modify biomolecules such as proteins and nucleic acids.
Medicine: Methoxy polyethylene glycol-propyne is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: In industrial applications, methoxy polyethylene glycol-propyne is used as a surfactant and emulsifier.
Mechanism of Action
The mechanism of action of methoxy polyethylene glycol-propyne involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages between the propyne group and azide-containing molecules. The molecular targets and pathways involved in this process depend on the specific application and the molecules being conjugated .
Comparison with Similar Compounds
Methoxy polyethylene glycol-propyne can be compared with other similar compounds, such as:
Methoxy polyethylene glycol-azide: This compound contains an azide group instead of a propyne group.
Methoxy polyethylene glycol-amine: This compound contains an amine group, which can undergo different types of reactions compared to the propyne group.
Methoxy polyethylene glycol-carboxyl: This compound contains a carboxyl group, which can form ester and amide linkages.
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]prop-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-10-7-8-11-6-5-9-2/h1H,4-8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWCLHWBNQCHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593315 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89635-79-0 | |
Record name | 3-[2-(2-Methoxyethoxy)ethoxy]prop-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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